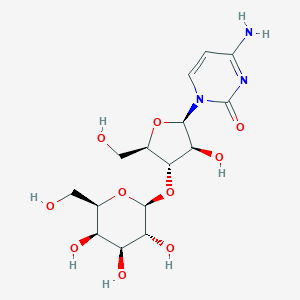
3/'-O-Galactopyranosylcytarabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3’-O-Galactopyranosylcytarabine: is a derivative of cytarabine, a pyrimidine nucleoside analog This compound is characterized by the presence of a galactopyranosyl group attached to the 3’ position of the cytarabine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Galactopyranosylcytarabine typically involves the glycosylation of cytarabine with a galactopyranosyl donor. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the selective attachment of the galactopyranosyl group to the 3’ position of cytarabine.
Industrial Production Methods: Industrial production of 3’-O-Galactopyranosylcytarabine may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: 3’-O-Galactopyranosylcytarabine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The galactopyranosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
Chemistry: In chemistry, 3’-O-Galactopyranosylcytarabine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes. It is often used in studies related to nucleoside metabolism and enzyme activity.
Medicine: 3’-O-Galactopyranosylcytarabine has potential applications in the treatment of leukemia and other cancers. Its ability to interfere with DNA synthesis makes it a valuable candidate for chemotherapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.
作用機序
The mechanism of action of 3’-O-Galactopyranosylcytarabine involves its incorporation into DNA during the S-phase of the cell cycle. This incorporation disrupts DNA synthesis and function, leading to cell death. The compound targets DNA polymerase and other enzymes involved in DNA replication, making it effective against rapidly dividing cancer cells.
類似化合物との比較
Cytarabine: The parent compound, used widely in chemotherapy.
5-Azacytidine: Another nucleoside analog with similar applications in cancer treatment.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness: 3’-O-Galactopyranosylcytarabine is unique due to the presence of the galactopyranosyl group, which may enhance its solubility, stability, and bioavailability compared to other nucleoside analogs. This modification can also influence its interaction with biological targets, potentially leading to improved therapeutic outcomes.
特性
CAS番号 |
155603-72-8 |
|---|---|
分子式 |
C15H23N3O10 |
分子量 |
405.36 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H23N3O10/c16-7-1-2-18(15(25)17-7)13-11(24)12(6(4-20)26-13)28-14-10(23)9(22)8(21)5(3-19)27-14/h1-2,5-6,8-14,19-24H,3-4H2,(H2,16,17,25)/t5-,6-,8+,9+,10-,11+,12-,13-,14+/m1/s1 |
InChIキー |
DHNKPBBSFXICPK-WUKGOCQWSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Key on ui other cas no. |
155603-72-8 |
同義語 |
3'-O-Gal-ara-C 3'-O-galactopyranosyl-ara-C 3'-O-galactopyranosylcytarabine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















